5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one
Overview
Description
5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is a compound that has been studied for its potential use in the medical field . It has been found to have inhibitory effects on certain kinases, which are proteins that play a key role in signal transduction pathways within cells .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one involves a series of chemical reactions . The process involves the design and synthesis of a novel series of 5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one is complex, with several rings and functional groups . The structure is based on a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one are primarily related to its inhibitory effects on certain kinases . These reactions result in the inhibition of these kinases, which can have significant effects on cellular processes .
Scientific Research Applications
Pharmaceutical Research: Inhibitor Development
This compound has been utilized in the development of inhibitors targeting Erk2 (extracellular signal-regulated kinase 2), which plays a crucial role in the signal transduction pathways that mediate cellular responses to growth signals . The optimization of tetrahydropyridopyrimidine-based inhibitors can lead to potential treatments for diseases where Erk2 is implicated, such as cancer.
Chemical Synthesis: Building Block
The structure of 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one serves as a versatile building block in organic synthesis. It can be used to prepare various complex molecules, including those with potential biological activities, such as PARP inhibitors , which are relevant in cancer therapy.
Mechanism of Action
Future Directions
The future directions for research on 5,6,7,8-Tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one could involve further exploration of its potential therapeutic uses . This could include more detailed studies of its mechanism of action, as well as clinical trials to assess its efficacy and safety in humans .
properties
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-7-5-1-2-8-3-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHCRTQZUZFLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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